CA2 Inhibition: Ki = 6.30 nM Differentiates This Compound from Less Potent Acetamide Derivatives
N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide demonstrates potent inhibition of human carbonic anhydrase II (hCA II) with a Ki value of 6.30 nM, assessed via spectrophotometric esterase assay using 4-nitrophenylacetate as substrate [1]. This inhibitory potency exceeds that of the reference sulfonamide carbonic anhydrase inhibitor methazolamide (Ki = 14 nM for hCA II) by approximately 2.2-fold [2]. In the same esterase assay system using 4-nitrophenylacetate substrate, the compound exhibits IC50 values of 10 nM against hCA II and 12 nM against hCA I [1].
| Evidence Dimension | Carbonic anhydrase II (hCA II) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6.30 nM |
| Comparator Or Baseline | Methazolamide: Ki = 14 nM |
| Quantified Difference | 2.2-fold higher potency (6.30 nM vs 14 nM) |
| Conditions | Spectrophotometric esterase assay using 4-nitrophenylacetate as substrate |
Why This Matters
The 6.30 nM Ki value against hCA II establishes this compound as a nanomolar-potency carbonic anhydrase inhibitor suitable for CA2-targeted screening campaigns, with potency exceeding the clinically used reference inhibitor methazolamide.
- [1] BindingDB. BDBM50513912 (CHEMBL4524569). Binding affinity to human CA2: Ki = 6.30 nM, IC50 = 10 nM (hCA II), IC50 = 12 nM (hCA I). Accessed 2025. View Source
- [2] MedChemExpress. Methazolamide (L584601): Ki = 14 nM for human carbonic anhydrase II. Accessed 2025. View Source
